molecular formula C18H26N2O4 B13437827 N,N-Diisopropyltryptamine Oxalate

N,N-Diisopropyltryptamine Oxalate

Cat. No.: B13437827
M. Wt: 334.4 g/mol
InChI Key: OTBAKMLNZXZOCB-UHFFFAOYSA-N
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Description

N,N-Diisopropyltryptamine Oxalate: is a synthetic compound derived from the amino acid tryptophan. It is a member of the tryptamine family, which is known for its psychoactive properties. This compound is closely related to other well-known tryptamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-diisopropyltryptamine . This compound is primarily known for its hallucinogenic effects, which are unique in that they predominantly affect auditory perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid

InChI

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

OTBAKMLNZXZOCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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